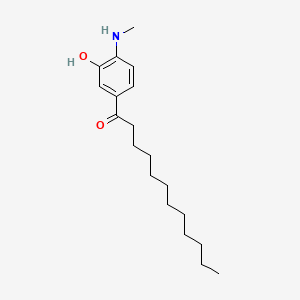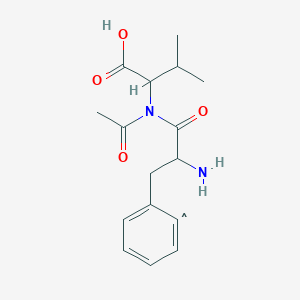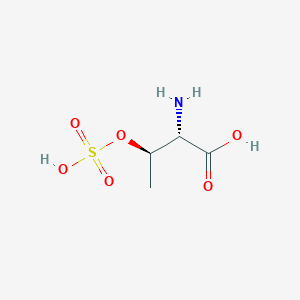
Sulfothreonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfothreonine is a sulfonated derivative of the amino acid threonine. It is characterized by the presence of a sulfonic acid group attached to the threonine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfothreonine typically involves the sulfonation of threonine. This can be achieved through the reaction of threonine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Sulfothreonine can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the sulfonic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted threonine compounds .
Scientific Research Applications
Sulfothreonine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: this compound is studied for its role in post-translational modifications of proteins.
Industry: It is used in the production of surfactants and other industrial chemicals
Mechanism of Action
The mechanism of action of sulfothreonine involves its interaction with specific molecular targets. In biological systems, this compound can modify proteins through sulfonation, affecting their function and activity. This modification can influence various cellular pathways and processes, including signal transduction and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Sulfotyrosine: Another sulfonated amino acid, commonly found in proteins.
Sulfolane: An organosulfur compound used as a solvent in chemical reactions.
Sulfonamides: A class of compounds with antibacterial properties
Uniqueness of Sulfothreonine
This compound is unique due to its specific structure and the presence of both a sulfonic acid group and a hydroxyl group. This dual functionality allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
644-44-0 |
|---|---|
Molecular Formula |
C4H9NO6S |
Molecular Weight |
199.18 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-sulfooxybutanoic acid |
InChI |
InChI=1S/C4H9NO6S/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H,8,9,10)/t2-,3+/m1/s1 |
InChI Key |
SJSQTARGNAQQKY-GBXIJSLDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OS(=O)(=O)O |
Canonical SMILES |
CC(C(C(=O)O)N)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


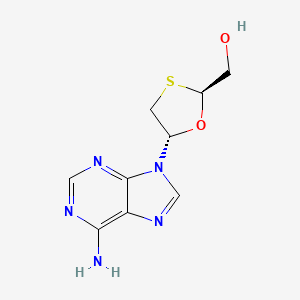

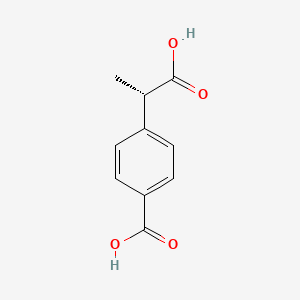
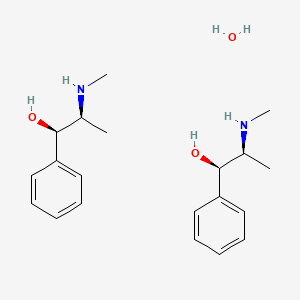
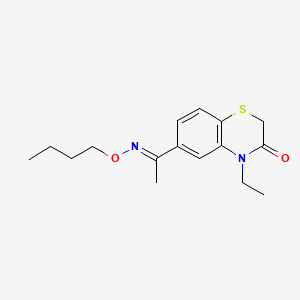
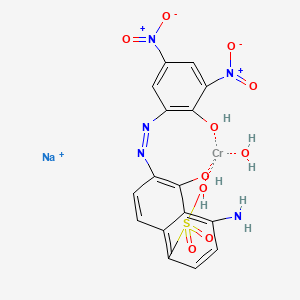
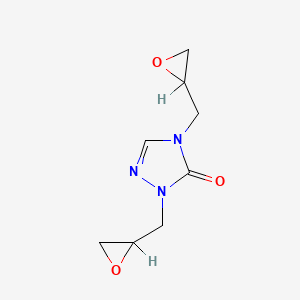
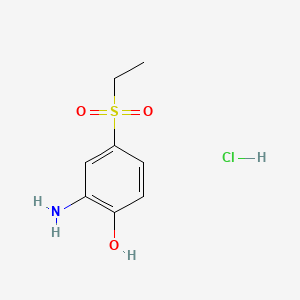


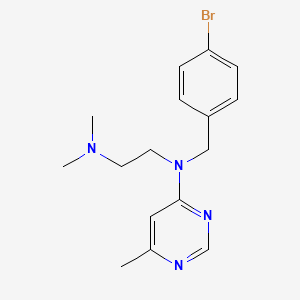
![[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12720287.png)
